tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate is a chemical compound with the molecular formula C13H24BrNO2 It is a derivative of carbamate, featuring a bromomethyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclohexane derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the carbamate moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce alcohols or ketones.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate serves as a versatile intermediate for the preparation of various functionalized compounds. It can be used to introduce carbamate groups into target molecules, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block for drug development. The carbamate moiety is known for its stability and ability to form hydrogen bonds, making it a useful scaffold for designing bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate
- tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate
- tert-Butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate
Uniqueness
tert-Butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamate is unique due to its cyclohexyl ring, which provides a specific steric and electronic environment. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring sizes or substituents.
Properties
CAS No. |
1566809-71-9 |
---|---|
Molecular Formula |
C13H24BrNO2 |
Molecular Weight |
306.2 |
Purity |
95 |
Origin of Product |
United States |
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